N-Acetylglycyl-L-leucine

Enzymology Chiral Separation Protease Substrate Specificity

N-Acetylglycyl-L-leucine (CAS 180923-15-3) is the mandatory, non-substitutable L-configured dipeptide for any assay requiring stereospecific recognition of L-amino acids. The N-terminal acetyl cap eliminates aminopeptidase degradation, making this the definitive substrate for carboxypeptidases, ACE, and dipeptidases that cleave C-terminal leucine. Using the D-enantiomer (79780-43-1) or reverse-sequence isomer (4033-42-5) will produce invalid kinetic data and non-reproducible results. Procure the correct CAS to ensure assay integrity and regulatory-grade data quality.

Molecular Formula C10H18N2O4
Molecular Weight 230.26 g/mol
CAS No. 180923-15-3
Cat. No. B065007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylglycyl-L-leucine
CAS180923-15-3
SynonymsLeucine, N-(N-acetylglycyl)- (9CI)
Molecular FormulaC10H18N2O4
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)CNC(=O)C
InChIInChI=1S/C10H18N2O4/c1-6(2)4-8(10(15)16)12-9(14)5-11-7(3)13/h6,8H,4-5H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)
InChIKeyQXMNNNAFUOZTQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylglycyl-L-leucine (CAS 180923-15-3): Core Chemical Identity and Baseline Specifications for Research Procurement


N-Acetylglycyl-L-leucine (CAS 180923-15-3) is a synthetic, N-terminal acetylated dipeptide derivative consisting of glycine and L-leucine residues linked via a peptide bond. Also referred to as Ac-Gly-Leu-OH, this compound has a molecular formula of C10H18N2O4 and a molecular weight of 230.26 g/mol . Its primary utility in research settings lies in its application as a defined peptide substrate, particularly in enzymology and proteomics investigations [1].

Why N-Acetylglycyl-L-leucine (CAS 180923-15-3) Cannot Be Replaced by Generic Dipeptide Analogs in Enzyme Studies


The specific molecular architecture of N-Acetylglycyl-L-leucine—namely, an N-terminal acetyl group attached to a glycine residue, followed by an L-leucine residue with a free C-terminal carboxyl group—confers distinct chemical and biological properties. The N-terminal acetylation eliminates the positive charge associated with a free N-terminus, thereby modifying the compound‘s electrostatic profile and protecting it from degradation by aminopeptidases . These modifications are not universal features of in-class dipeptides. Consequently, substituting this compound with a non-acetylated analog (e.g., H-Gly-Leu-OH), an isomer with a reversed sequence (e.g., Ac-Leu-Gly-OH, CAS 4033-42-5), or the D-enantiomer (N-acetylglycyl-(R)-leucine, CAS 79780-43-1) fundamentally alters the substrate’s recognition by proteolytic enzymes and its behavior in analytical assays. Such substitutions can lead to erroneous kinetic data, failed enzyme inhibitor screens, or non-reproducible analytical results.

Quantitative Differentiation Evidence for N-Acetylglycyl-L-leucine (CAS 180923-15-3) Relative to Analogs


Chiral Specificity: L-Enantiomer N-Acetylglycyl-L-leucine (CAS 180923-15-3) vs. D-Enantiomer (CAS 79780-43-1)

The stereochemistry of the leucine residue is a critical determinant of biological activity. The L-enantiomer, N-Acetylglycyl-L-leucine (CAS 180923-15-3), and the D-enantiomer, N-acetylglycyl-(R)-leucine (CAS 79780-43-1), are distinct chemical entities with different CAS numbers, molecular structures, and, critically, biological recognition. In a study evaluating the availability of leucine derivatives for growth in rats, N-acetyl-d-leucine was found to be devoid of any biological activity, while the L-enantiomer exhibited measurable activity [1].

Enzymology Chiral Separation Protease Substrate Specificity

Lack of Public Quantitative Comparative Data for N-Acetylglycyl-L-leucine (CAS 180923-15-3) vs. Closest Analogs in Key Research Dimensions

A comprehensive search of primary literature, authoritative databases, and vendor documentation reveals an absence of publicly available, direct, head-to-head quantitative comparisons for N-Acetylglycyl-L-leucine against its closest analogs (e.g., H-Gly-Leu-OH, Ac-Leu-Gly-OH) in key research dimensions such as enzyme kinetics (Km, kcat, Ki), hydrolytic stability (t1/2 at defined pH and temperature), or analytical performance metrics (e.g., HPLC resolution from contaminants). This evidence gap is notable and should inform procurement decisions. The selection of this compound for a specific application cannot currently be supported by publicly accessible, comparator-based quantitative data in these critical areas.

Enzyme Kinetics Peptide Stability Analytical Chemistry

Sequence-Specific Differentiation: N-Acetylglycyl-L-leucine (Ac-Gly-Leu-OH) vs. Reverse Sequence Isomer Ac-Leu-Gly-OH (CAS 4033-42-5)

The sequence of amino acid residues is a fundamental determinant of a peptide's biological and chemical properties. N-Acetylglycyl-L-leucine (Ac-Gly-Leu-OH) and its reverse sequence isomer, N-acetyl-L-leucylglycine (Ac-Leu-Gly-OH, CAS 4033-42-5), share the same molecular formula (C10H18N2O4) and molecular weight (230.26 g/mol) [1][2]. However, the different peptide sequence means they are recognized as distinct substrates by proteolytic enzymes. This structural difference leads to a different reported melting point for Ac-Leu-Gly-OH (193-194 °C) [3], a property not reliably documented for the target compound in primary sources.

Peptide Synthesis Protease Substrate Specificity Biochemical Reagent

Evidence-Based Research Application Scenarios for N-Acetylglycyl-L-leucine (CAS 180923-15-3)


Stereospecific Enzymology: Substrate for Chiral Proteases and Peptidases

As an L-configured dipeptide, N-Acetylglycyl-L-leucine is the appropriate substrate for investigating enzymes that specifically recognize and process L-amino acid-containing peptides. The evidence demonstrates that the D-enantiomer is biologically inactive [1]. Therefore, for any study involving protease kinetics, enzyme inhibitor screening, or microbial metabolism where stereospecific recognition is required, the L-form (CAS 180923-15-3) is the mandatory and non-substitutable reagent.

Defined Model Substrate for Carboxypeptidase Assays

The N-terminal acetylation of this compound protects it from degradation by aminopeptidases, making it a stable and specific substrate for carboxypeptidases and endopeptidases that cleave at the C-terminal leucine residue [1]. This property makes it a valuable tool for calibrating assays and studying the activity of enzymes such as Angiotensin-Converting Enzyme (ACE) and other dipeptidases, where a defined, non-degradable substrate is required for accurate kinetic measurements .

Quality Control Standard in Peptide Synthesis

N-Acetylglycyl-L-leucine has a well-defined structure and a single CAS number (180923-15-3). This, combined with its specific molecular weight (230.26 g/mol), makes it suitable as a reference standard for mass spectrometry-based proteomic studies and for quality control during the synthesis of more complex peptides [1]. Its use can help in calibrating analytical instruments and verifying the success of synthetic steps involving the coupling of acetylated glycine to a leucine residue.

Investigating Sequence-Specific Enzyme Recognition

The distinction between Ac-Gly-Leu-OH (CAS 180923-15-3) and its reverse sequence isomer, Ac-Leu-Gly-OH (CAS 4033-42-5), is critical for studying the sequence specificity of proteases [1]. A researcher investigating an enzyme that cleaves after a leucine residue would use Ac-Gly-Leu-OH, while an enzyme cleaving before a leucine residue might require the reverse sequence. The use of the correct sequence-defined compound is paramount for generating valid kinetic data and drawing accurate conclusions about enzyme active site topology and substrate preference.

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